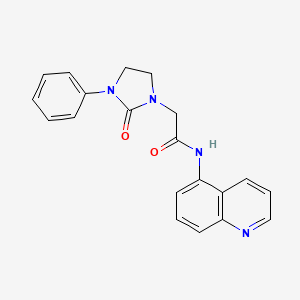

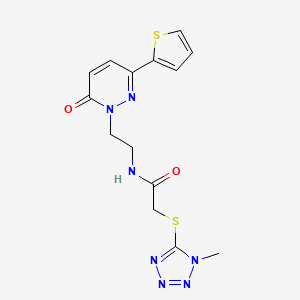

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized by a group of researchers led by Dr. James E. Bradner at the Dana-Farber Cancer Institute in Boston, Massachusetts. Since then, QNZ has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiprotozoal Activities

Research has shown that quinoxaline-based compounds, including those similar to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, display notable antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential applications in developing treatments for microbial and protozoal infections (Patel et al., 2017).

Neuroprotective and Anxiolytic Agents

Compounds related to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide have shown high affinity for translocator protein (TSPO), which is associated with neuroprotection and anxiolytic effects. This suggests potential use in designing new drugs for anxiety and neuroprotection (Cappelli et al., 2011).

Anticancer Activity

Various studies have explored the anticancer potential of compounds similar to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide. Some of these compounds selectively influence non-small cell lung and CNS cancer cell lines, indicating a possible role in cancer treatment (Berest et al., 2011).

Cytotoxicity and Cell Line Studies

Compounds structurally related to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide have been evaluated for cytotoxicity in various cell lines. This research aids in understanding their potential therapeutic applications and safety profiles (Kovalenko et al., 2012).

Antimycobacterial Properties

Research has identified that quinoxaline derivatives, akin to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, are potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This positions them as potential candidates for tuberculosis treatment (Pissinate et al., 2016).

Structural and Chemical Properties Analysis

Some studies have focused on understanding the structural and chemical properties of quinoxaline-based amides. This research is crucial for the rational design of new compounds with improved efficacy and safety profiles (Kalita & Baruah, 2010).

Propiedades

IUPAC Name |

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-quinolin-5-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(22-18-10-4-9-17-16(18)8-5-11-21-17)14-23-12-13-24(20(23)26)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRFSWDKJMNKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2C=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)

![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)

![3-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2983015.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)

![2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2983019.png)